Acetamide, N-(((2-methoxyphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-
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Overview
Description
Acetamide, N-(((2-methoxyphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)- is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(((2-methoxyphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)- typically involves multi-step organic reactions. The starting materials often include 2-methoxyaniline and 6-nitro-4-oxo-3(4H)-quinazoline. The synthesis may involve:
Nitration: Introduction of a nitro group to the quinazoline ring.
Amidation: Formation of the amide bond between the methoxyaniline derivative and the quinazoline derivative.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate reactions.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(((2-methoxyphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.
Amide Derivatives: Compounds with similar amide linkages but different substituents.
Uniqueness
The uniqueness of Acetamide, N-(((2-methoxyphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
86816-95-7 |
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Molecular Formula |
C19H18N6O6 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)carbamoyl]-2-[(6-nitro-4-oxoquinazolin-3-yl)methylamino]acetamide |
InChI |
InChI=1S/C19H18N6O6/c1-31-16-5-3-2-4-15(16)22-19(28)23-17(26)9-20-10-24-11-21-14-7-6-12(25(29)30)8-13(14)18(24)27/h2-8,11,20H,9-10H2,1H3,(H2,22,23,26,28) |
InChI Key |
NMYFBQSAIFABNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC(=O)CNCN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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